tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a cyanophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form the final carbamate product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl (3-((4-cyanophenoxy)methyl)phenyl)carbamate is unique due to the presence of the cyanophenoxy moiety, which imparts distinct chemical and physical properties. Compared to other carbamates, it may exhibit different reactivity and interactions with biological molecules. The tert-butyl group also contributes to its stability and resistance to hydrolysis, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[3-[(4-cyanophenoxy)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-15(11-16)13-23-17-9-7-14(12-20)8-10-17/h4-11H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZSZARWZBVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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